molecular formula C6H7ClN2 B3058283 4-(Chloromethyl)pyridin-3-amine CAS No. 887584-24-9

4-(Chloromethyl)pyridin-3-amine

Cat. No. B3058283
M. Wt: 142.58 g/mol
InChI Key: GMWVRQNIVOOKLB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.59 . It is used in various chemical reactions and has significant importance in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)pyridin-3-amine consists of a pyridine ring with a chloromethyl group (-CH2Cl) attached to the 4-position and an amine group (-NH2) attached to the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Chloromethyl)pyridin-3-amine are not detailed in the searched resources, it’s known that amines can undergo a variety of reactions. For instance, they can react with alkyl halides to form secondary and tertiary amines, and with acyl chlorides to form amides .


Physical And Chemical Properties Analysis

4-(Chloromethyl)pyridin-3-amine is typically stored at temperatures between 2-8°C . Other physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Safety And Hazards

While specific safety data for 4-(Chloromethyl)pyridin-3-amine was not found, general safety measures for handling amines include avoiding contact with skin and eyes, avoiding dust formation, not ingesting the compound, and not breathing in vapors or dust .

properties

IUPAC Name

4-(chloromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOZKCHHVGQRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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